molecular formula C12H12O3 B11894696 6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 33448-17-8

6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B11894696
CAS No.: 33448-17-8
M. Wt: 204.22 g/mol
InChI Key: FJPCRFNELCYBAJ-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H12O3 It belongs to the class of naphthalene derivatives and is characterized by a tetrahydronaphthalene core with a carboxylic acid group at the second position and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 6-methyl-1,2,3,4-tetrahydronaphthalene, followed by oxidation to introduce the carboxylic acid group. The reaction typically requires a hydrogenation catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures .

Another method involves the cyclization of appropriate precursors under acidic conditions, followed by oxidation. For example, the cyclization of 6-methyl-2-naphthol with a suitable oxidizing agent can yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation and oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or quinones, while reduction can produce alcohols .

Scientific Research Applications

6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a ketone and a carboxylic acid group.

Properties

CAS No.

33448-17-8

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

6-methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H12O3/c1-7-2-3-8-5-9(12(14)15)6-11(13)10(8)4-7/h2-4,9H,5-6H2,1H3,(H,14,15)

InChI Key

FJPCRFNELCYBAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(CC2=O)C(=O)O)C=C1

Origin of Product

United States

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